REACTION_CXSMILES
|
[Li]CCCC.[Li]N1C(C)(C)CCCC1(C)C.[Br:17][C:18]1[CH:19]=[CH:20][C:21]2[S:25][C:24]([CH3:26])=[N:23][C:22]=2[CH:27]=1.[CH2:28]=[O:29].[NH4+].[Cl-]>C1COCC1>[Br:17][C:18]1[CH:19]=[CH:20][C:21]2[S:25][C:24]([CH2:26][CH2:28][OH:29])=[N:23][C:22]=2[CH:27]=1 |f:4.5|
|
Name
|
2,2,6′,6′-tetra-methyl piperidine
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]N1C(CCCC1(C)C)(C)C
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(N=C(S2)C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
after stirring for 4 hours at −78° C.
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
while stirring rapidly
|
Type
|
EXTRACTION
|
Details
|
the reaction was extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude product, 1.02 g
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2
|
Type
|
WASH
|
Details
|
with 20% MeOH/CH2Cl2 to elute the product
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC2=C(N=C(S2)CCO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |